Cas no 1227593-31-8 (4-Bromo-7-hydroxy-1h-indole-3-carbaldehyde)

4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring a bromo substituent at the 4-position and a formyl group at the 3-position, along with a hydroxyl group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active indole-based scaffolds. Its reactive aldehyde group enables further functionalization through condensation or nucleophilic addition reactions, while the bromo substituent facilitates cross-coupling transformations. The hydroxyl group enhances solubility in polar solvents and offers additional sites for modification. This compound is valuable in medicinal chemistry and materials science research due to its structural diversity and potential for derivatization.
4-Bromo-7-hydroxy-1h-indole-3-carbaldehyde structure
1227593-31-8 structure
Product name:4-Bromo-7-hydroxy-1h-indole-3-carbaldehyde
CAS No:1227593-31-8
MF:C9H6BrNO2
Molecular Weight:240.053441524506
CID:4821431

4-Bromo-7-hydroxy-1h-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-bromo-7-hydroxy-1h-indole-3-carbaldehyde
    • 4-Bromo-7-hydroxyindole-3-carboxaldehyde
    • 4-Bromo-7-hydroxy-1h-indole-3-carbaldehyde
    • インチ: 1S/C9H6BrNO2/c10-6-1-2-7(13)9-8(6)5(4-12)3-11-9/h1-4,11,13H
    • InChIKey: ZJBKQMHRWQWKPM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=C1C(C=O)=CN2)O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • トポロジー分子極性表面積: 53.1
  • XLogP3: 1.8

4-Bromo-7-hydroxy-1h-indole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A199000758-250mg
4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde
1227593-31-8 98%
250mg
$709.01 2023-09-03
Alichem
A199000758-1g
4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde
1227593-31-8 98%
1g
$1756.89 2023-09-03
Alichem
A199000758-500mg
4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde
1227593-31-8 98%
500mg
$1021.81 2023-09-03

4-Bromo-7-hydroxy-1h-indole-3-carbaldehyde 関連文献

4-Bromo-7-hydroxy-1h-indole-3-carbaldehydeに関する追加情報

4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde: A Comprehensive Overview

The compound 4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde, identified by the CAS number CAS No. 1227593-31-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the indole family, which has been extensively studied due to its diverse biological activities and structural versatility. The presence of a bromine atom at the 4-position, a hydroxyl group at the 7-position, and an aldehyde group at the 3-position introduces unique chemical properties and potential applications in drug discovery and synthetic chemistry.

Recent studies have highlighted the importance of 4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde in the development of novel therapeutic agents. Its indole core is known for its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The substitution pattern of this molecule further enhances its bioactivity, making it a promising candidate for anti-cancer, anti-inflammatory, and anti-microbial drug development.

The synthesis of 4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or Stille coupling for precise functionalization. Researchers have explored various strategies to optimize the yield and purity of this compound, ensuring its suitability for preclinical studies. The stability of the molecule under different conditions has also been investigated, providing insights into its storage and handling requirements.

In terms of biological activity, 4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde has shown remarkable potential in modulating cellular signaling pathways. For instance, studies have demonstrated its ability to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases. Additionally, its anti-inflammatory properties have been attributed to its ability to suppress cytokine production and reduce oxidative stress.

The structural uniqueness of 4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde also makes it an attractive scaffold for medicinal chemists. By modifying the substituents at different positions, researchers can explore a wide range of biological activities and optimize lead compounds for specific therapeutic applications. Recent advancements in computational chemistry have further facilitated the design and synthesis of analogs with improved pharmacokinetic profiles.

In conclusion, 4-Bromo-7-hydroxy-1H-indole-3-carbaldehyde represents a valuable molecule in contemporary chemical research. Its unique structure, coupled with promising biological activities, positions it as a key player in the development of innovative pharmaceuticals. Continued research into its properties and applications will undoubtedly contribute to advancements in medicine and related fields.

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